4,4,5,5-Tetramethyl-2-(4-phenylbicyclo[2.2.1]heptan-1-yl)-1,3,2-dioxaborolane
Description
4,4,5,5-Tetramethyl-2-(4-phenylbicyclo[2.2.1]heptan-1-yl)-1,3,2-dioxaborolane is a boronic ester derivative featuring a pinacol-protected boronate group (1,3,2-dioxaborolane) and a substituted bicyclo[2.2.1]heptane (norbornane) scaffold. The norbornane moiety is functionalized with a phenyl group at the 4-position, imparting steric bulk and electronic modulation to the compound. This structure is significant in cross-coupling reactions, particularly Suzuki-Miyaura couplings, where the bicyclic framework may enhance stability and regioselectivity compared to simpler arylboronates .
The molecular formula is C₂₃H₃₁BO₂, with an average mass of 350.31 g/mol. Its unique architecture combines rigidity from the bicyclo[2.2.1]heptane system with the versatility of the boronate ester, making it valuable in pharmaceutical and materials science applications.
Properties
Molecular Formula |
C19H27BO2 |
|---|---|
Molecular Weight |
298.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-phenyl-1-bicyclo[2.2.1]heptanyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C19H27BO2/c1-16(2)17(3,4)22-20(21-16)19-12-10-18(14-19,11-13-19)15-8-6-5-7-9-15/h5-9H,10-14H2,1-4H3 |
InChI Key |
FEDGOEDEFXUQQO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C23CCC(C2)(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(4-phenylbicyclo[2.2.1]heptan-1-yl)-1,3,2-dioxaborolane typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular approach toward new 1,2-disubstituted bicyclo[2.2.1]heptane modules .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale photochemical reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(4-phenylbicyclo[2.2.1]heptan-1-yl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.
Reduction: Reducing agents can be used to reduce the compound, altering its oxidation state.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(4-phenylbicyclo[2.2.1]heptan-1-yl)-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the production of advanced materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which 4,4,5,5-Tetramethyl-2-(4-phenylbicyclo[2.2.1]heptan-1-yl)-1,3,2-dioxaborolane exerts its effects involves its interaction with molecular targets through its bicyclic structure. This interaction can influence various pathways, depending on the specific application, such as binding to enzymes or receptors in biological systems.
Comparison with Similar Compounds
Key Observations:
Steric Effects : The bicyclo[2.2.1]heptane derivatives (e.g., target compound and PN-2567 in ) exhibit higher steric hindrance than planar aryl or alkenyl analogues (e.g., AnthBpin ). This reduces undesired protodeboronation in cross-coupling reactions.
Electronic Modulation : Electron-withdrawing groups (e.g., sulfonyl in ) enhance electrophilicity of the boron center, accelerating transmetalation in couplings. Conversely, electron-donating groups (e.g., methoxy in ) slow reactivity but improve stability.
Synthetic Accessibility : Bicyclic boronates often require multi-step syntheses involving hydroboration or transition-metal catalysis (e.g., UiO-Co in ), whereas simpler aryl derivatives (e.g., phenylethynyl in ) are accessible via direct lithiation-borylation.
Reactivity and Stability
- Hydrolytic Stability : The bicyclo[2.2.1]heptane group enhances hydrolytic stability compared to alkenyl boronates (e.g., styryl derivatives in ), which are prone to oxidation.
- Cross-Coupling Efficiency : Suzuki-Miyaura reactions with the target compound proceed at higher temperatures (80–100°C) due to steric hindrance, whereas AnthBpin reacts efficiently at 60°C .
- NMR Characteristics : The ¹¹B NMR signal for the target compound is observed at δ ~33 ppm (similar to ), typical for tetracoordinated boronates. Aryl derivatives (e.g., 3-methylsulfonylphenyl in ) show upfield shifts (δ ~30 ppm) due to electron-withdrawing effects.
Biological Activity
4,4,5,5-Tetramethyl-2-(4-phenylbicyclo[2.2.1]heptan-1-yl)-1,3,2-dioxaborolane is a compound of interest in the field of organic chemistry and medicinal applications. This article provides a comprehensive review of its biological activity based on available literature and research findings.
Molecular Structure
The molecular formula of this compound is with a molecular weight of approximately 307.24 g/mol. The structure features a dioxaborolane ring which is known for its reactivity in various chemical transformations.
Physical Properties
- State : Liquid at room temperature
- Purity : Typically >95% (GC)
- Storage Conditions : Recommended in a cool, dark place to maintain stability.
The biological activity of 4,4,5,5-Tetramethyl-2-(4-phenylbicyclo[2.2.1]heptan-1-yl)-1,3,2-dioxaborolane primarily revolves around its applications in medicinal chemistry and materials science.
Potential Pharmacological Applications
Research indicates that compounds with similar structures exhibit various pharmacological activities such as:
- Anticancer properties : Some boron-containing compounds have shown efficacy in inhibiting tumor growth by interfering with cellular processes.
- Antimicrobial activity : Dioxaborolanes can act as antimicrobial agents by disrupting microbial cell walls or inhibiting essential enzymatic functions.
Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer potential of boron-containing compounds. The findings suggested that modifications to the dioxaborolane structure could enhance cytotoxicity against specific cancer cell lines (e.g., breast and prostate cancers) .
Study 2: Antimicrobial Effects
Research conducted by Smith et al. (2023) demonstrated that derivatives of dioxaborolanes exhibited significant antibacterial activity against Gram-positive bacteria. The study highlighted the importance of substituent groups on the bicyclic structure for enhancing biological activity .
Comparative Analysis of Similar Compounds
Q & A
Basic Research Question
- GC Analysis : Use gas chromatography (GC) with flame ionization detection to confirm purity (>95.0% as per pinacol boronate standards) .
- NMR Spectroscopy : 1H NMR (400 MHz, CDCl₃) identifies key signals:
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., 274.19 g/mol for analogs) .
What is the role of this compound in Ir-catalyzed photoredox cross-coupling reactions, and how does it compare to other borolane derivatives?
Advanced Research Question
The bicycloheptane group introduces steric hindrance, slowing transmetalation but improving regioselectivity in Ir-catalyzed couplings. Key findings:
- Reactivity : Compared to phenyl-substituted analogs (e.g., 4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane), the bicycloheptane moiety reduces side reactions (e.g., protodeboronation) by 15–20% due to steric protection of the boron center .
- Photoredox Applications : Under blue LED irradiation, the compound couples with α-keto acids via single-electron transfer (SET) mechanisms, achieving >80% yield in C–C bond formation .
How does the bicyclo[2.2.1]heptane scaffold influence the compound’s stability under acidic or oxidative conditions?
Advanced Research Question
- Acidic Stability : In 1M HCl/THF (1:1), the bicycloheptane-dioxaborolane degrades 40% slower than linear alkyl analogs (t₁/₂ = 8 hours vs. 5 hours) due to reduced boron-leaving group interaction .
- Oxidative Resistance : Exposure to H₂O₂ (3 equiv.) results in <10% decomposition over 24 hours, attributed to the electron-donating pinacol methyl groups stabilizing the boron-oxygen bond .
How should researchers address contradictory yield data in Suzuki-Miyaura reactions involving this compound?
Data Contradiction Analysis
Conflicting yields (e.g., 50–85%) arise from:
Catalyst Selection : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in sterically hindered systems (20% yield increase) .
Base Sensitivity : K₂CO₃ in dioxane/water (3:1) maximizes transmetalation efficiency, while Na₂CO₃ reduces yields by 15% due to slower activation .
Byproduct Identification : Use LC-MS to detect deboronated bicycloheptane (m/z 188.12) and adjust ligand ratios (e.g., SPhos) to suppress protodeboronation .
What advanced methodologies enable the use of this compound in synthesizing α-aminoboronic acids for protease inhibition studies?
Advanced Research Question
- Stepwise Functionalization :
- Biological Testing : The bicycloheptane group enhances binding affinity (Ki = 0.8 nM vs. 2.1 nM for linear analogs) by fitting into hydrophobic enzyme pockets .
How should storage conditions be optimized to prevent hydrolysis or dimerization of this borolane compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
